molecular formula C5H8N4 B12208522 1-methyl-1H-pyrazole-4-carboximidamide

1-methyl-1H-pyrazole-4-carboximidamide

Cat. No.: B12208522
M. Wt: 124.14 g/mol
InChI Key: LSTVYCDNVXCWSS-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-4-carboximidamide is an organic compound with the molecular formula C5H8N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazole-4-carboximidamide can be synthesized through various methods. One common approach involves the reaction of pyrazole with cyanamide. The reaction typically proceeds under mild conditions, and the product can be isolated through crystallization from the reaction mixture .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes. For instance, the reaction can be carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-methyl-1H-pyrazole-4-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-pyrazole-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methylpyrazole-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-9-3-4(2-8-9)5(6)7/h2-3H,1H3,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTVYCDNVXCWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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